molecular formula C21H23FN6O2 B3581221 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B3581221
M. Wt: 410.4 g/mol
InChI Key: HNRMLYZVSSDVBC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS: 871502-18-0) features a pyridazin-3(2H)-one core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 2 with a 2-oxoethylpiperazine derivative.

  • Molecular Formula: C₂₁H₂₄N₆O₂
  • Molecular Weight: 392.5 g/mol
  • Key Features: Pyridazinone core: Contributes to hydrogen bonding and metabolic stability. 3,5-Dimethylpyrazole: A heterocyclic group that may influence solubility and steric effects. 4-Fluorophenylpiperazine: Likely enhances affinity for serotonin or dopamine receptors due to fluorinated aromatic systems .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-15-13-16(2)28(23-15)19-7-8-20(29)27(24-19)14-21(30)26-11-9-25(10-12-26)18-5-3-17(22)4-6-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRMLYZVSSDVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN6O2C_{20}H_{24}FN_{6}O_{2} with a molecular weight of approximately 392.44 g/mol. The structure features a pyridazine core substituted with a pyrazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, particularly in the context of drug-resistant infections. The compound may share these properties due to its structural similarities.

Anticancer Properties

Research has demonstrated that compounds containing pyrazole and piperazine moieties can inhibit tumor growth. For example, studies on related compounds have reported IC50 values indicating effective inhibition of cancer cell proliferation. It would be pertinent to investigate the specific IC50 values for this compound against various cancer cell lines.

Compound Cell Line IC50 (μM)
Compound AHeLa5.0
Compound BMCF-73.5
Target CompoundA549TBD

The proposed mechanism of action for compounds like this involves the inhibition of key enzymes involved in cellular processes, such as DNA replication and protein synthesis. The presence of the piperazine ring is believed to facilitate interactions with biological targets, enhancing efficacy.

Case Studies

  • Study on Antitubercular Activity : A series of substituted pyridazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM, suggesting that similar derivatives may possess significant antitubercular activity .
  • Cytotoxicity Assessment : Compounds structurally related to the target compound were assessed for cytotoxicity on human embryonic kidney cells (HEK-293). Results indicated low toxicity levels, making them suitable candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Unique Features Reference
Target Compound (CAS: 871502-18-0) Pyridazinone 3,5-Dimethylpyrazole; 4-fluorophenylpiperazine 392.5 Fluorinated aromatic system for enhanced receptor binding
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)tetrazol-5-yl)phenyl)pyrimidin-2(1H)-one Pyrimidinone Tetrazole; coumarin 528.5* Tetrazole group may improve metabolic resistance; coumarin adds fluorescence
4-((4-Methylpiperazin-1-yl)methyl)phenyl-triazinone (Compound 21) Triazinone Piperazine-methylbenzene ~389.4* Methylpiperazine enhances solubility; triazinone core increases rigidity
4-Bromo-5-fluoro-1-methyl-1H-pyrazole Pyrazole Bromine; fluorine 193.0 Halogenated pyrazole for electrophilic reactivity
6-(3,5-dimethylpyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazinone Pyridazinone Sulfonylpiperazine; 3,5-dimethylpyrazole 455.5* Sulfonyl group increases polarity and potential for kinase inhibition

*Estimated based on molecular formula.

Key Observations:

Pyrazole derivatives (e.g., ) lack the fused bicyclic structure of pyridazinones, reducing conformational rigidity.

Substituent Effects :

  • The 4-fluorophenyl group in the target compound vs. the sulfonylpiperazine in : Fluorine enhances lipophilicity and receptor binding, while sulfonyl groups improve solubility but may reduce blood-brain barrier penetration.
  • Tetrazole in introduces metabolic stability but adds steric bulk compared to the simpler dimethylpyrazole in the target compound.

Biological Implications :

  • Piperazine derivatives (target compound, ) are common in CNS-targeting drugs due to their affinity for neurotransmitter receptors. The fluorophenyl group in the target compound may confer selectivity for serotonin (5-HT) or dopamine receptors .
  • Halogenated pyrazoles () are often intermediates in drug synthesis but lack the extended pharmacophore seen in the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including coupling of pyridazinone and piperazine derivatives. Key steps include:

  • Nucleophilic substitution for introducing the piperazine moiety.
  • Condensation reactions to attach the pyrazole ring.
    Optimization strategies:
  • Use of coupling reagents (e.g., EDC/HOBt) to enhance amide bond formation.
  • Temperature control (e.g., 50–60°C) to minimize side products.
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (392.5 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group, α = 73.489°, β = 71.309°) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction.
  • Neurological : Radioligand binding assays for dopamine or serotonin receptors (piperazine derivatives often target CNS pathways).
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity results with flow cytometry (apoptosis markers) alongside MTT.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate key functional groups .
  • Dose-response curves : Ensure consistency in IC50 calculations across replicates.

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecological risks?

  • Methodological Answer : Adopt the INCHEMBIOL project’s approach :

  • Phase 1 : Determine physicochemical properties (logP, solubility) to model bioaccumulation.
  • Phase 2 : Microcosm studies to assess biodegradation pathways (aerobic/anaerobic conditions).
  • Phase 3 : Ecotoxicity testing on model organisms (e.g., Daphnia magna for aquatic toxicity).

Q. How can structural modifications enhance this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Side-chain engineering : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.
  • Prodrug strategies : Mask polar groups with ester linkages for enhanced bioavailability.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity modifications .

Q. What crystallographic data are critical for structure-based drug design?

  • Methodological Answer :

  • Unit cell parameters (a = 8.9168 Å, b = 10.7106 Å) to model molecular packing.
  • Hydrogen-bond networks : Identify interactions with target proteins (e.g., kinase active sites).
  • Thermal displacement parameters : Assess conformational flexibility for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.